N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further linked to an ethyl bridge bearing furan (2-yl) and thiophene (3-yl) substituents. This structure combines aromatic heterocycles (furan, thiophene) with the electron-deficient benzothiadiazole system, which may enhance π-π stacking interactions and influence solubility and reactivity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S3/c20-25(21,15-5-1-3-13-16(15)19-24-18-13)17-9-12(11-6-8-23-10-11)14-4-2-7-22-14/h1-8,10,12,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSWTTPXNMHDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a thiophene ring, and a benzothiadiazole moiety. These structural elements contribute to its biological activity by influencing its interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N4O3S2 |
| Molecular Weight | 392.46 g/mol |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including the compound . Research indicates that derivatives of benzothiadiazole exhibit cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- It may also disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
-
Case Studies :
- A study evaluating the effects of various benzothiadiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Another investigation reported that specific modifications to the benzothiadiazole scaffold enhanced anticancer activity, suggesting that structural optimization could lead to more potent derivatives .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promise against various microbial strains.
- Mechanism of Action :
- The antimicrobial effect is hypothesized to result from interference with bacterial cell wall synthesis or disruption of membrane integrity.
- Studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the furan and thiophene rings can enhance biological activity. For instance:
- Substitutions at the 5-position of the furan ring tend to increase anticancer potency.
- The introduction of electron-withdrawing groups on the thiophene ring has been associated with improved antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Compound : N-(4-(Benzothiazole-2-yl)phenyl) substituted benzenesulfonamides
- Core : Benzothiazole (vs. benzothiadiazole in the target compound).
- Substituents : Sulfonamide linked to a phenyl ring substituted with benzothiazole.
- The phenyl spacer may increase rigidity compared to the ethyl bridge in the target compound.
Triazole and Imidazolidinone Derivatives
Compound: 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide
- Core: Chloro-methylbenzenesulfonamide with a triazine-thioether and imidazolidinone group.
- Substituents: Triazine and imidazolidinone introduce hydrogen-bonding sites absent in the target compound.
- Key Differences: The triazine-imidazolidinone system may enhance solubility but reduce aromatic stacking compared to the fused benzothiadiazole-furan-thiophene system.
Sulfonamide-Based 1,2,4-Triazoles
Compound : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Core : 1,2,4-Triazole-thione with sulfonylphenyl and difluorophenyl groups.
- Key Differences: The thione tautomer (C=S) introduces sulfur-based reactivity, contrasting with the sulfonamide group in the target compound.
Benzothiadiazole Sulfonamides with Varied Substituents
Compound : N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 443105-20-2)
- Core : Benzothiadiazole-sulfonamide identical to the target compound.
- Substituents : N-Benzyl and N-methyl groups (vs. furan-thiophene ethyl in the target).
- Key Differences : The benzyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the heteroaromatic substituents in the target compound.
Compound : N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
- Core : Benzothiazole-tetrahydrobenzothiophene hybrid with a morpholine-sulfonyl group.
- The tetrahydrobenzothiophene adds conformational flexibility absent in the rigid furan-thiophene-ethyl chain.
Physicochemical and Spectral Properties
- IR Spectroscopy :
- Solubility : The furan-thiophene ethyl chain may reduce solubility in polar solvents compared to morpholine-sulfonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
